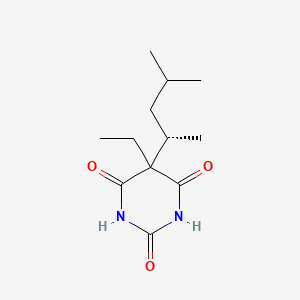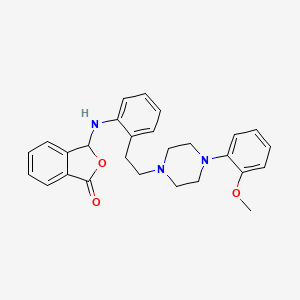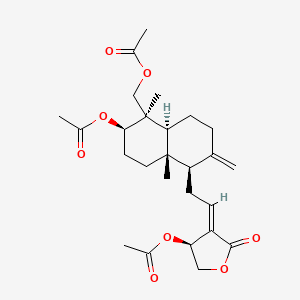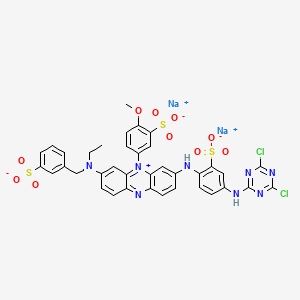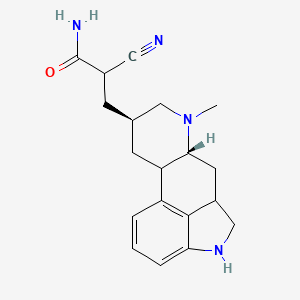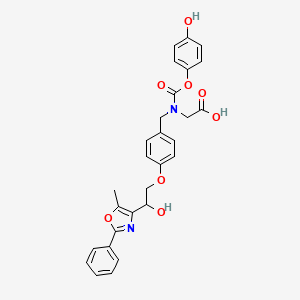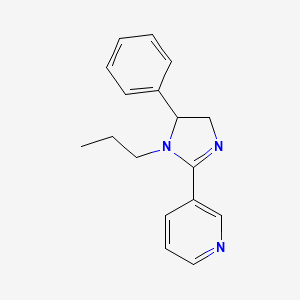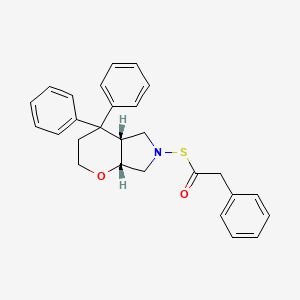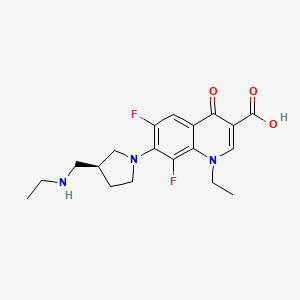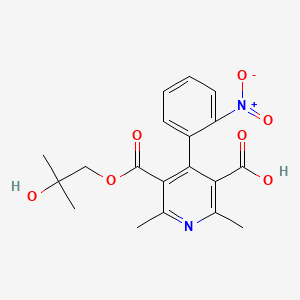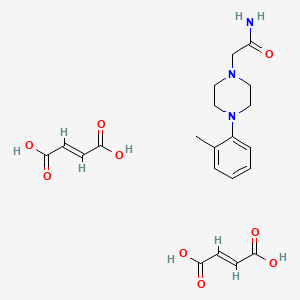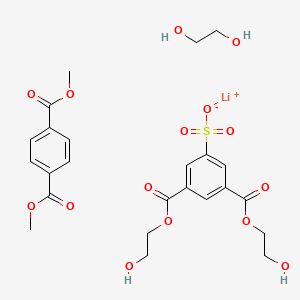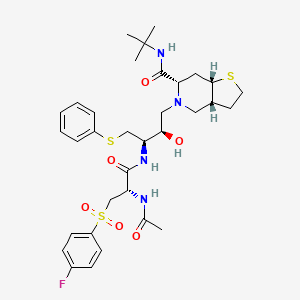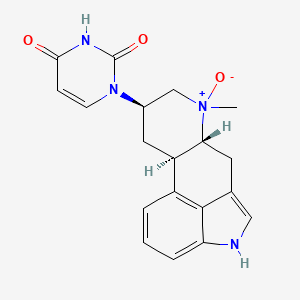
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Ergoline Core: The ergoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.
Introduction of the Pyrimidinedione Moiety: The pyrimidinedione moiety is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the ergoline core.
Oxidation to Form the N(sup 6)-oxide: The final step involves the oxidation of the nitrogen atom at the 6th position to form the N(sup 6)-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N(sup 6)-oxide back to the parent amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while reduction can yield the parent amine.
Aplicaciones Científicas De Investigación
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Ergoline Derivatives: Other ergoline derivatives, such as lysergic acid diethylamide (LSD) and ergotamine, share structural similarities with (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide.
Pyrimidinedione Derivatives: Compounds like 5-fluorouracil and uracil also contain the pyrimidinedione moiety.
Uniqueness
What sets this compound apart is its unique combination of the ergoline and pyrimidinedione structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.
Propiedades
Número CAS |
121532-43-2 |
|---|---|
Fórmula molecular |
C19H20N4O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-[(6aR,9R,10aR)-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O3/c1-23(26)10-12(22-6-5-17(24)21-19(22)25)8-14-13-3-2-4-15-18(13)11(9-20-15)7-16(14)23/h2-6,9,12,14,16,20H,7-8,10H2,1H3,(H,21,24,25)/t12-,14-,16-,23?/m1/s1 |
Clave InChI |
SCIZSVSTEYOOKA-BVAWBXFDSA-N |
SMILES isomérico |
C[N+]1(C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
SMILES canónico |
C[N+]1(CC(CC2C1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


